2-Bromo-6-fluoro-4-methylpyridine
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Overview
Description
2-Bromo-6-fluoro-4-methylpyridine is an organohalogen compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and methyl groups at the 2, 6, and 4 positions, respectively
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially be involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.
Pharmacokinetics
Some properties such as gastrointestinal absorption, blood-brain barrier permeability, and lipophilicity have been calculated . It’s suggested that this compound has high gastrointestinal absorption and is blood-brain barrier permeant .
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.
Action Environment
The action of 2-Bromo-6-fluoro-4-methylpyridine can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents to maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-methylpyridine typically involves halogenation and substitution reactions. One common method is the bromination of 6-fluoro-4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to yield dehalogenated products.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Cross-Coupling: Palladium catalysts, boronic acids, or organostannanes in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines with functional groups like azides, thiols, or ethers.
Oxidation: Pyridine N-oxides.
Cross-Coupling: Biaryl or styryl derivatives.
Scientific Research Applications
2-Bromo-6-fluoro-4-methylpyridine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-4-methylpyridine: Lacks the bromine atom, affecting its suitability for certain cross-coupling reactions.
2-Bromo-6-methylpyridine: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness: 2-Bromo-6-fluoro-4-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These substituents enhance the compound’s versatility in various chemical reactions and its potential as a precursor for bioactive molecules .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDWWTCSJWQJQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652051 |
Source
|
Record name | 2-Bromo-6-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180608-37-1 |
Source
|
Record name | 2-Bromo-6-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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